molecular formula C23H23N3O3 B11217924 N-(2,3-dimethoxybenzyl)-1-(2-methoxyphenyl)-1H-benzimidazol-5-amine

N-(2,3-dimethoxybenzyl)-1-(2-methoxyphenyl)-1H-benzimidazol-5-amine

Cat. No.: B11217924
M. Wt: 389.4 g/mol
InChI Key: GMKAVLSLSWZDGK-UHFFFAOYSA-N
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Description

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with 2-methoxyphenylamine under basic conditions to form the intermediate. This intermediate is then cyclized with o-phenylenediamine in the presence of a suitable catalyst to yield the final benzodiazole product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzodiazoles .

Scientific Research Applications

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)benzimidazol-5-amine

InChI

InChI=1S/C23H23N3O3/c1-27-21-9-5-4-8-20(21)26-15-25-18-13-17(11-12-19(18)26)24-14-16-7-6-10-22(28-2)23(16)29-3/h4-13,15,24H,14H2,1-3H3

InChI Key

GMKAVLSLSWZDGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NCC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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